molecular formula C15H24N2O B15445328 N,N'-Dibutyl-N-phenylurea CAS No. 63099-06-9

N,N'-Dibutyl-N-phenylurea

Cat. No.: B15445328
CAS No.: 63099-06-9
M. Wt: 248.36 g/mol
InChI Key: VFVKGALKOKTPEA-UHFFFAOYSA-N
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Description

N,N'-Dibutyl-N-phenylurea (CAS 2589-21-1) is a substituted urea derivative with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.3639 g/mol . Structurally, it features two butyl groups attached to the nitrogen atoms of the urea moiety and a phenyl group at the third position. This compound is also known as 1,1-Dibutyl-3-phenylurea or Urea, N,N-dibutyl-N'-phenyl . The compound’s lipophilicity, conferred by the butyl substituents, likely influences its solubility and reactivity compared to smaller alkyl or aryl analogs.

Properties

CAS No.

63099-06-9

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

1,3-dibutyl-1-phenylurea

InChI

InChI=1S/C15H24N2O/c1-3-5-12-16-15(18)17(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18)

InChI Key

VFVKGALKOKTPEA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N(CCCC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethyl-N-phenylurea (Fenuron)

  • Key Differences : Smaller methyl groups reduce steric hindrance and molecular weight compared to the dibutyl analog.
  • Applications : Widely used as a herbicide due to its moderate water solubility and systemic activity in plants .
  • Research : Synthesis methods involve reactions of phenylisocyanate with dimethylamine, optimized for cost-effective production .

N,N′-Diphenylurea (Carbanilide)

  • Key Differences : Fully aromatic structure (two phenyl groups) increases rigidity and reduces solubility in polar solvents .
  • Applications: Used in dye synthesis and as a urease inhibitor.

N,N'-Diethyl-N,N'-diphenylurea (Ethyl Centralite)

  • Key Differences : Ethyl groups balance lipophilicity and stability, making it ideal for stabilizing nitrocellulose propellants .
  • Thermal Stability : Withstands high-energy environments, unlike phenylurea derivatives with shorter alkyl chains.

N-(2-Chloro-4-pyridinyl)-N'-phenylurea

  • Applications : Investigated for antifungal and herbicidal properties, leveraging halogen interactions with biological targets .

Critical Research Findings

Substituent Effects on Solubility :

  • Butyl and ethyl groups enhance lipid solubility, favoring applications in hydrophobic matrices (e.g., stabilizers, slow-release formulations) .
  • Methyl and phenyl groups reduce solubility in organic solvents but improve crystalline stability .

Thermal and Chemical Stability :

  • Bulky substituents (e.g., butyl, ethyl) improve thermal resistance, as seen in Ethyl Centralite’s use in propellants .
  • Aromatic derivatives (e.g., Carbanilide) are prone to decomposition under acidic/basic conditions due to resonance destabilization .

Biological Activity: Fenuron’s herbicidal activity correlates with its ability to inhibit photosynthesis, a trait less pronounced in bulkier analogs like this compound . Chlorinated derivatives exhibit enhanced bioactivity, suggesting halogenation as a strategy for agrochemical design .

Limitations and Contradictions

  • Data Gaps: Limited information exists on this compound’s specific applications or toxicity, unlike its well-documented analogs .
  • Contradictions in Stability : While Ethyl Centralite is thermally stable, other diarylureas (e.g., Carbanilide) show instability under harsh conditions, highlighting substituent-dependent behavior .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dibutyl-N-phenylurea, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution by reacting phenyl isocyanate with dibutylamine under anhydrous conditions. A typical protocol involves refluxing in a non-polar solvent (e.g., toluene) for 6–8 hours, followed by purification via recrystallization or column chromatography .
  • Purity Validation : Analytical techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Mass spectrometry (MS) can verify molecular weight .

Q. How does the structural configuration of this compound influence its solubility and stability?

  • Solubility : The dibutyl groups enhance lipophilicity, making the compound soluble in organic solvents (e.g., chloroform, DMSO) but poorly soluble in water. Quantitative solubility studies should use shake-flask methods with UV-Vis quantification .
  • Stability : Stability under varying pH (2–12) and temperature (4–40°C) can be assessed via accelerated aging experiments. Hydrolysis of the urea moiety is a key degradation pathway, detectable by tracking phenylurea derivative formation via LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Primary Techniques :

  • FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • NMR : ¹H NMR detects aromatic protons (δ 6.8–7.2 ppm) and butyl chain protons (δ 0.8–1.6 ppm). ¹³C NMR identifies carbonyl carbon (δ ~155 ppm) .
    • Supplementary Methods : X-ray crystallography (if crystalline) or differential scanning calorimetry (DSC) to determine melting points and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Approach :

Systematic Variation : Compare analogs with controlled substituent changes (e.g., alkyl chain length, electron-withdrawing/donating groups) to isolate structural contributors to activity .

Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, discrepancies in cytotoxicity may arise from off-target effects, requiring transcriptomic profiling .

Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) to identify outliers and confounding variables .

Q. What computational strategies predict the reactivity of this compound in novel chemical environments?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the urea carbonyl is susceptible to nucleophilic attack, with ΔE values correlating with experimental reaction rates .
  • Molecular Dynamics (MD) : Simulate solvent interactions to model degradation pathways (e.g., hydrolysis in aqueous media). Compare with NIST thermodynamic data for validation .

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Experimental Design :

  • Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in simulated environmental matrices (soil/water). Monitor degradation products via GC-MS .
  • Bioaccumulation : Use radiolabeled ¹⁴C-N,N'-Dibutyl-N-phenylurea in aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
    • Data Interpretation : Apply first-order kinetics for degradation half-lives and compare with EPA persistence criteria .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Models :

  • Probit Analysis : Fit sigmoidal curves to binary response data (e.g., lethality in zebrafish embryos).
  • Hill Equation : Quantify cooperativity in receptor-binding assays .
    • Validation : Use bootstrap resampling to estimate confidence intervals and Akaike Information Criterion (AIC) for model selection .

Q. How can researchers address batch-to-batch variability in synthetic yields of this compound?

  • Quality Control :

Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real-time .

Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry). Analyze via response surface methodology (RSM) .

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